Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Thioether formation: The thioether linkage is formed by reacting the pyrazolopyridine intermediate with a suitable thiol compound.
Esterification: The final step involves the esterification of the thioether intermediate with methanol to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction techniques to streamline the process.
Chemical Reactions Analysis
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives.
Scientific Research Applications
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances the compound’s ability to interact with biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the same core structure but may differ in the substituents attached to the core. The presence of the trifluoromethyl group in this compound enhances its unique properties.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group are known for their enhanced stability and lipophilicity. This compound stands out due to its specific combination of functional groups and overall structure.
Thioether-containing compounds: The thioether linkage in the compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H14F3N3O2S |
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Molecular Weight |
333.33 g/mol |
IUPAC Name |
methyl 2-[2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3N3O2S/c1-7(2)19-5-8-9(13(14,15)16)4-10(17-12(8)18-19)22-6-11(20)21-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
QDKKTOFBAYNNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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